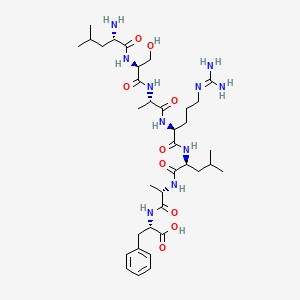

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine

Beschreibung

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Eigenschaften

CAS-Nummer |

195157-42-7 |

|---|---|

Molekularformel |

C36H60N10O9 |

Molekulargewicht |

776.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C36H60N10O9/c1-19(2)15-24(37)31(50)46-28(18-47)34(53)42-21(5)29(48)43-25(13-10-14-40-36(38)39)32(51)44-26(16-20(3)4)33(52)41-22(6)30(49)45-27(35(54)55)17-23-11-8-7-9-12-23/h7-9,11-12,19-22,24-28,47H,10,13-18,37H2,1-6H3,(H,41,52)(H,42,53)(H,43,48)(H,44,51)(H,45,49)(H,46,50)(H,54,55)(H4,38,39,40)/t21-,22-,24-,25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

BYDDMGJZKFRJHD-OVELHQAISA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Peptiden wie L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird aktiviert und an die harzgebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Peptidsynthese mit automatischen Peptidsynthesizern hochskaliert werden. Diese Maschinen automatisieren die Kopplungs- und Entschützungsschritte und ermöglichen so die effiziente Produktion großer Mengen an Peptiden. Die Reinigung erfolgt in der Regel durch Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Peptide können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Peptide, die schwefelhaltige Aminosäuren wie Cystein enthalten, können Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminosäure-Seitenketten können durch nucleophile Substitutionsreaktionen modifiziert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können zur Oxidation von Thiolgruppen zu Disulfiden verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Reagenzien wie N-Hydroxysuccinimid (NHS)-Ester können für Seitenkettenmodifikationen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die durchgeführt werden. Beispielsweise führt die Oxidation von Cysteinresten zur Bildung von Disulfid-verknüpften Peptiden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Peptiden hängt von ihrer spezifischen Sequenz und Struktur ab. Im Allgemeinen können Peptide mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren. Diese Wechselwirkungen können biologische Pfade modulieren und zu verschiedenen Effekten führen, wie z. B. Enzyminhibition, Rezeptoraktivierung oder Ionenkanalblockierung.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or ion channel blocking.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Leucyl-L-seryl-L-alanyl-L-phenylalanin: Ein kürzeres Peptid mit ähnlicher Aminosäurezusammensetzung.

L-Leucyl-L-seryl-L-alanyl-L-ornithin: Ein Peptid mit ähnlicher Sequenz, jedoch ohne die Diaminomethyliden-Modifikation.

Einzigartigkeit

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanin ist aufgrund des Vorhandenseins der Diaminomethyliden-Gruppe am Ornithinrest einzigartig. Diese Modifikation kann die chemischen Eigenschaften und die biologische Aktivität des Peptids beeinflussen, wodurch es sich von anderen Peptiden mit ähnlichen Sequenzen unterscheidet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.